2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride
Description
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
IUPAC Name |
2-methoxy-6-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-3-2-4-11(13-10)15-9-5-7-12-8-6-9;;/h2-4,9,12H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQDJXBGMQFJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)OC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride typically involves the reaction of 2-methoxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidin-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neurological Disorders
The compound is primarily recognized for its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that it may be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia. Allosteric modulators can enhance the receptor's response to acetylcholine, potentially reversing symptoms associated with these conditions .
Pain Management
Recent studies have investigated the compound's dual action on histamine H3 and sigma-1 receptors, suggesting its potential in managing nociceptive and neuropathic pain. The interaction with these receptors may provide a novel approach to pain relief, particularly for conditions resistant to conventional therapies .
Cancer Treatment
Emerging research points to the compound's utility in oncology, particularly as a TRAF6 inhibitor. TRAF6 plays a crucial role in various signaling pathways associated with cancer progression and inflammation. By disrupting TRAF6 activity, the compound may help mitigate tumor growth and improve outcomes in cancer models .
Case Studies
Several studies have documented the effects of 2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride:
- A study highlighted its efficacy as an M4 positive allosteric modulator in preclinical models of Alzheimer's disease, demonstrating improvements in cognitive function and behavioral symptoms .
- In pain management research, compounds similar to this compound showed significant analgesic effects in animal models, indicating potential for clinical application in chronic pain conditions .
Comparative Studies
Comparative analyses with other piperidine derivatives have shown that this compound possesses unique properties that enhance its therapeutic profile:
| Compound Name | Target Receptor | Therapeutic Area | Notable Findings |
|---|---|---|---|
| This compound | M4 Muscarinic Acetylcholine Receptor | Neurological Disorders | Enhances cognitive function in preclinical models |
| Similar Piperidine Derivative | Histamine H3 Receptor | Pain Management | Significant analgesic effects observed |
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- 2-Methoxy-6-(piperidin-4-yloxy)pyridine
Uniqueness
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Overview
2-Methoxy-6-(piperidin-4-yloxy)pyridinedihydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is a derivative of pyridine, featuring a methoxy group and a piperidine moiety, which contribute to its unique pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-Methoxy-6-(piperidin-4-yloxy)pyridine dihydrochloride
- Molecular Formula : CHClNO
- Molecular Weight : 284.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its effects on the muscarinic acetylcholine receptor (mAChR), specifically the M4 subtype, which is implicated in neurological and psychiatric disorders. The compound acts as a positive allosteric modulator, enhancing the receptor's activity without directly activating it. This modulation may help in treating conditions such as Alzheimer's disease by restoring cholinergic signaling pathways disrupted in neurodegenerative diseases .
Biological Activities
-
Neuropharmacological Effects :
- Cognitive Enhancement : Research indicates that compounds similar to this compound can improve cognitive function by modulating cholinergic transmission .
- Anxiolytic Properties : Some studies suggest that this compound may exhibit anxiolytic effects, potentially beneficial in treating anxiety disorders .
- Antitumor Activity :
- Antimicrobial Properties :
Case Study 1: M4 Muscarinic Receptor Modulation
A study exploring the effects of allosteric modulators on M4 muscarinic receptors demonstrated that compounds like this compound could reverse cognitive deficits in preclinical models of Alzheimer's disease. The results indicated significant improvements in memory tasks compared to control groups .
Case Study 2: Antitumor Efficacy
In vitro experiments conducted on glioma cell lines showed that treatment with this compound resulted in increased apoptosis rates, as measured by caspase activation assays. The study highlighted the potential use of this compound as part of combination therapy for glioblastoma, particularly when used alongside established chemotherapeutics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
